molecular formula C21H17FN2OS B11208212 3-(2,4-dimethylbenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

3-(2,4-dimethylbenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11208212
M. Wt: 364.4 g/mol
InChI Key: CIJINQPTFTUZBH-UHFFFAOYSA-N
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Description

3-[(2,4-DIMETHYLPHENYL)METHYL]-7-(4-FLUOROPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 2,4-dimethylphenylmethyl group and a 4-fluorophenyl group. Compounds of this class are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-DIMETHYLPHENYL)METHYL]-7-(4-FLUOROPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-DIMETHYLPHENYL)METHYL]-7-(4-FLUOROPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated intermediates, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2,4-DIMETHYLPHENYL)METHYL]-7-(4-FLUOROPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,4-DIMETHYLPHENYL)METHYL]-7-(4-FLUOROPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with a similar thieno[3,2-d]pyrimidine core but different substituents.

    Pyrimidines: Compounds with a pyrimidine core, such as imatinib and dasatinib, which are used in cancer therapy.

    Fluorophenyl Derivatives: Compounds with a fluorophenyl group, which may have similar biological activities.

Uniqueness

3-[(2,4-DIMETHYLPHENYL)METHYL]-7-(4-FLUOROPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its specific combination of substituents, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

This detailed article provides a comprehensive overview of 3-[(2,4-DIMETHYLPHENYL)METHYL]-7-(4-FLUOROPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H17FN2OS

Molecular Weight

364.4 g/mol

IUPAC Name

3-[(2,4-dimethylphenyl)methyl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C21H17FN2OS/c1-13-3-4-16(14(2)9-13)10-24-12-23-19-18(11-26-20(19)21(24)25)15-5-7-17(22)8-6-15/h3-9,11-12H,10H2,1-2H3

InChI Key

CIJINQPTFTUZBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)C

Origin of Product

United States

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